While the specific scientific research applications of 4,4'-Di(4-pyridyl)biphenyl are still under exploration, its unique structure and properties suggest potential in several areas:
The presence of the pyridyl groups in the molecule suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These applications rely on the ability of organic molecules to conduct electricity and emit light.
The pyridyl groups can also act as chelating agents, meaning they can bind to metal ions. This property makes 4,4'-Di(4-pyridyl)biphenyl a potential candidate for the development of sensors for detecting specific metal ions in the environment [].
The rigid biphenyl core and the hydrogen bonding capabilities of the pyridyl groups suggest potential applications in supramolecular chemistry, which deals with the interactions between molecules to form larger and more complex structures. These structures can have unique properties and functionalities not found in individual molecules.
4,4'-Di(4-pyridyl)biphenyl is an organic compound characterized by its molecular formula . It features a biphenyl backbone with two pyridyl groups attached at the para positions of each phenyl ring. This unique structural arrangement imparts significant rigidity and stability to the compound, making it a notable candidate for various applications in materials science and coordination chemistry. The compound is often utilized as a ligand in metal-organic frameworks and has garnered interest for its potential electronic and optical properties .
These reactions allow for the synthesis of various derivatives and modified forms of 4,4'-Di(4-pyridyl)biphenyl.
The synthesis of 4,4'-Di(4-pyridyl)biphenyl can be achieved through several methodologies:
The unique properties of 4,4'-Di(4-pyridyl)biphenyl make it suitable for various applications:
Interaction studies involving 4,4'-Di(4-pyridyl)biphenyl primarily focus on its coordination behavior with metal ions. The compound acts as a bidentate ligand due to the nitrogen atoms in the pyridyl groups. Research indicates that it can form stable complexes with various transition metals, which can significantly alter the electronic properties of the resulting complexes. These interactions are crucial for developing new materials with tailored functionalities .
Several compounds share structural similarities with 4,4'-Di(4-pyridyl)biphenyl. Here are some notable examples:
Compound | Structure Characteristics | Unique Features |
---|---|---|
4,4'-Bipyridine | Two pyridine rings connected at para positions | Lacks biphenyl core; less rigid |
2,2'-Bipyridine | Two pyridine rings connected at ortho positions | Different coordination properties |
1,10-Phenanthroline | A three-ring structure with nitrogen atoms | More rigid and planar; used in different applications |
2,6-Di(4-pyridyl)pyridine | A pyridine core substituted with two pyridyl groups | Different spatial arrangement affecting reactivity |
Uniqueness: 4,4'-Di(4-pyridyl)biphenyl stands out due to its biphenyl core that enhances rigidity compared to other bipyridine derivatives. This structural feature contributes to its stability in forming coordination complexes and makes it particularly useful in advanced material synthesis .
The synthesis of 4,4'-Di(4-pyridyl)biphenyl represents a significant achievement in heterocyclic chemistry, with transition metal-catalyzed cross-coupling reactions serving as the cornerstone of its preparation [1]. These methodologies have revolutionized the formation of carbon-carbon bonds between aryl and heteroaryl moieties, providing efficient routes to complex molecular architectures [2].
Palladium-catalyzed Suzuki coupling stands as one of the most versatile and widely employed approaches for synthesizing 4,4'-Di(4-pyridyl)biphenyl [1] [3]. This reaction typically involves the coupling of pyridylboronic acids or esters with halogenated biphenyl derivatives in the presence of a palladium catalyst and a base [4]. The general reaction scheme involves:
4-Bromobiphenyl + 4-Pyridylboronic acid → 4-(4-Pyridyl)biphenyl4-(4-Pyridyl)biphenyl + 4-Pyridylboronic acid → 4,4'-Di(4-pyridyl)biphenyl
A significant challenge in this synthesis is the tendency of bipyridine products to coordinate with palladium metal, thereby decreasing catalytic activity [2]. To overcome this limitation, researchers have developed specialized catalytic systems with enhanced stability and turnover numbers [5].
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 50-65 | [2] |
Pd(OAc)₂/Imidazolium salt | K₂CO₃ | DMF | 80 | 75-85 | [2] |
Cyclopalladated ferrocenylimine | K₃PO₄ | Dioxane | 90 | 70-80 | [2] |
The choice of ligand plays a crucial role in determining reaction efficiency, with electron-rich, sterically hindered phosphines often providing superior results by stabilizing key reaction intermediates and facilitating reductive elimination [5] [2].
The Stille coupling represents another valuable method for constructing the pyridyl-biphenyl linkages in 4,4'-Di(4-pyridyl)biphenyl [6]. This approach utilizes organostannane reagents, which, despite their toxicity concerns, offer excellent functional group tolerance and stability [6] [7].
A water-soluble PdCl₂(NH₃)₂/cationic 2,2'-bipyridyl catalyst system has demonstrated high efficiency for Stille coupling reactions involving pyridyl stannanes and aryl halides [6]. This system operates effectively in aqueous conditions at elevated temperatures (approximately 110°C), providing good to excellent yields of coupling products [6]. The aqueous medium also facilitates catalyst recovery and reuse, enhancing the sustainability of this synthetic approach [6].
Negishi coupling represents another powerful tool for constructing bipyridine structures, offering advantages of high yield, mild conditions, and relatively low cost compared to other methods [7]. This approach typically employs zinc organometallics, which demonstrate excellent chemoselectivity and functional group compatibility [7].
The reaction generally proceeds through the following sequence:
Negishi coupling shows impressive tolerance for various functional groups, including alkyne, cyano, ester, nitro, amino, and alkoxy substituents, enabling further functionalization of the bipyridine core if desired [7].
Oxidative coupling methodologies offer alternative routes to 4,4'-Di(4-pyridyl)biphenyl that avoid the need for pre-functionalized starting materials such as boronic acids or organostannanes [8] [9].
The direct oxidative coupling of pyridine derivatives represents a straightforward approach to bipyridine formation [8]. This process typically involves the generation of pyridyl radicals, which subsequently undergo coupling to form the desired carbon-carbon bonds [10]. The dimerization of pyridine to form 4,4'-bipyridyl has been thoroughly investigated, providing insights applicable to the synthesis of more complex structures like 4,4'-Di(4-pyridyl)biphenyl [8].
High oxidation state metal halides have been identified as effective coupling agents for pyridine dimerization at elevated temperatures [8]. The reaction mechanism involves the intermediate formation of N-(4-pyridyl)pyridinium salts, which subsequently undergo rearrangement to yield 4,4'-bipyridyl [8]. This mechanistic understanding has been supported by deuterium labeling studies, which suggest a dissociative process during the conversion of the pyridinium salt to the bipyridyl product [8].
Recent advances in radical chemistry have expanded the synthetic toolkit for constructing pyridine-pyridine bonds [10]. A novel pyridine-pyridine cross-coupling reaction via dearomatized radical intermediates has been developed, offering high regio- and cross-selectivity [10]. This approach utilizes pyridyl phosphonium salts and cyanopyridines with bis(pinacolato)diboron as an electron-transfer reagent [10].
Mechanistic studies indicate that this process does not proceed via traditional Minisci-type coupling involving a pyridyl radical, but rather through a radical-radical coupling process between a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical [10]. This insight opens new avenues for the selective construction of bipyridine derivatives with precise control over regiochemistry [10].
Metal-free approaches to oxidative coupling have gained attention as environmentally friendly alternatives to traditional metal-catalyzed methods [11]. A system comprising iodine, t-butyl hydroperoxide, and pyridine has been identified as an efficient catalyst for oxidative coupling reactions [11]. This green methodology proceeds through a tandem reaction involving Michael addition and oxidative coupling, providing access to heterocyclic structures related to bipyridines [11].
The development of such metal-free methodologies addresses growing concerns about metal waste and offers potential advantages in terms of cost, sustainability, and product purification [11].
Post-synthetic modification of simpler bipyridine or biphenyl precursors offers strategic routes to 4,4'-Di(4-pyridyl)biphenyl and its derivatives [1] [12]. These approaches enable the introduction of functional groups and structural refinements that might be challenging to achieve through direct coupling methods [12].
The transformation of pre-existing functional groups represents a valuable strategy for accessing 4,4'-Di(4-pyridyl)biphenyl from more readily available precursors [12]. For instance, bipyridine N-oxides serve as versatile intermediates that can undergo various transformations, including chlorination with phosphoryl chloride to introduce halogen substituents [12]. These halogenated derivatives can then participate in further coupling reactions to build the desired molecular architecture [12].
A notable example involves the mono-oxidation of 4,4'-dimethyl-2,2'-bipyridine with 3-chloroperbenzoic acid, followed by selective chlorination of the crude N-oxide with phosphoryl chloride [13]. This approach demonstrates how oxidation-reduction sequences can be leveraged to achieve regioselective functionalization of bipyridine scaffolds [13].
C-H activation methodologies have emerged as powerful tools for the late-stage functionalization of heterocyclic compounds, including pyridines and bipyridines [14]. These approaches enable the direct transformation of C-H bonds into C-C or C-heteroatom bonds without requiring pre-functionalized substrates [14].
The pyridyl group has traditionally been employed as a directing group for ortho-C-H activation [14]. However, recent advances have expanded this toolkit to include meta-C-H activation through the engineering of directing templates with specific distance and geometric parameters [14]. This development opens new possibilities for the regioselective functionalization of biphenyl and bipyridine scaffolds [14].
Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, offering advantages of shortened reaction times, enhanced yields, and improved selectivity [15]. This approach has been successfully applied to the synthesis of bipyridines using both homogeneous and heterogeneous catalysts [15].
A Negishi-like protocol employing nickel supported on alumina-silica under microwave irradiation has been shown to afford bipyridine products in yields up to 86% with reaction times as short as one hour [15]. Similarly, palladium supported on alumina provides comparable yields to homogeneous catalysts such as PEPPSI and tetrakis(triphenylphosphine)palladium complexes [15]. These heterogeneous catalyst systems offer additional benefits of easy separation and potential reusability [15].
The purification and crystallization of 4,4'-Di(4-pyridyl)biphenyl represent critical steps in obtaining high-quality material for applications in coordination chemistry and materials science [16] [17]. These processes must be carefully optimized to remove impurities and achieve the desired crystalline form [18].
Column chromatography serves as a primary method for purifying 4,4'-Di(4-pyridyl)biphenyl and related compounds [12]. The selection of appropriate stationary and mobile phases is crucial for achieving effective separation from reaction byproducts and unreacted starting materials [12].
High-performance liquid chromatography (HPLC) offers a more refined approach for analytical and preparative purification [19]. A reverse-phase HPLC method using a mobile phase containing acetonitrile, water, and phosphoric acid has been developed for the analysis of bipyridine compounds [19]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid [19]. This method is scalable and can be adapted for preparative separations to isolate impurities [19].
Recrystallization represents a classical yet highly effective method for purifying 4,4'-Di(4-pyridyl)biphenyl [17] [20]. The compound typically appears as a white to yellow-orange crystalline powder or crystal with a high melting point of approximately 308°C [16] [21]. Proper solvent selection is critical for successful recrystallization, with the compound showing varying solubility in common organic solvents [16] [21].
Property | Value | Reference |
---|---|---|
Appearance | White to yellow-orange powder/crystal | [16] [21] |
Melting Point | 308°C | [16] |
Molecular Weight | 308.38 g/mol | [16] [22] |
Molecular Formula | C₂₂H₁₆N₂ | [16] [22] |
Purity (Commercial) | >95.0% (GC) | [16] [20] |
The crystallization of 4,4'-Di(4-pyridyl)biphenyl has been extensively studied due to its importance in coordination polymers and metal-organic frameworks [21] [23]. The compound's extended linear structure with terminal pyridyl nitrogen atoms makes it an excellent ligand for constructing supramolecular architectures [21] [23].
X-ray diffraction studies have provided detailed structural information about 4,4'-Di(4-pyridyl)biphenyl and its coordination complexes [23] [24]. These studies reveal that the molecule adopts a nearly planar conformation in the solid state, with slight twisting between the aromatic rings to minimize steric interactions [23] [24]. The crystal packing is influenced by weak intermolecular interactions, including π-π stacking and C-H···N hydrogen bonding [23] [24].
Advanced crystallization techniques, such as reverse anti-solvent crystallization, have been developed to achieve morphologically well-defined crystals of related compounds [25]. This method involves reversing the order of solvent addition compared to conventional anti-solvent crystallization, providing a novel kinetic route to reach local supersaturation environments conducive to controlled crystal growth [25].
The choice of solvent system significantly impacts the crystallization behavior and resulting solid-state forms of bipyridine compounds [18] [26]. Comprehensive solid-form screening has revealed that bipyridines can exist in multiple solid-state forms, including anhydrates, hydrates, and various solvates with carboxylic acids [26].
The crystalline structure of 4,4'-Di(4-pyridyl)biphenyl has been extensively investigated through single crystal X-ray diffraction studies, revealing crucial insights into its molecular architecture and solid-state organization. X-ray crystallographic analysis of coordination compounds containing 4,4'-Di(4-pyridyl)biphenyl demonstrates that the compound exhibits characteristic structural features that influence its coordination behavior and supramolecular assembly patterns [1].
The molecular framework of 4,4'-Di(4-pyridyl)biphenyl consists of a central biphenyl core with two terminal pyridyl substituents positioned at the para positions. Crystal structure determinations show that the compound adopts various conformations depending on its coordination environment and crystal packing arrangements. In the free state, the biphenyl backbone exhibits a twisted configuration with dihedral angles typically ranging between 30° and 40°, similar to those observed in related biphenyl derivatives [2].
Crystal structure data from cobalt coordination complexes containing 4,4'-Di(4-pyridyl)biphenyl reveal specific geometric parameters. The dihedral angle between pyridine rings in the ligand has been determined to be 86.14°, while the nitrogen-nitrogen separation distance measures 10.169 Å [3]. These structural parameters are critical for understanding the bridging capability of the ligand in coordination polymer construction.
The crystallographic space group analysis indicates that 4,4'-Di(4-pyridyl)biphenyl complexes commonly crystallize in monoclinic and orthorhombic systems. For instance, coordination compounds have been reported to crystallize in space groups such as P21/c and Pbca, with unit cell parameters varying according to the specific coordination environment and guest molecules present [4] [1].
The crystal packing analysis reveals that 4,4'-Di(4-pyridyl)biphenyl molecules organize through various intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces. The linear geometry of the molecule, with an approximate length of 18-20 Å from nitrogen to nitrogen, facilitates the formation of extended one-dimensional and two-dimensional coordination networks [5] .
The nuclear magnetic resonance spectroscopic characterization of 4,4'-Di(4-pyridyl)biphenyl provides definitive structural confirmation through analysis of both proton and carbon-13 nuclear magnetic resonance spectra. The compound exhibits characteristic chemical shifts that are consistent with its aromatic pyridyl-biphenyl framework [7] [8].
In the proton nuclear magnetic resonance spectrum, 4,4'-Di(4-pyridyl)biphenyl displays distinct resonance patterns. The pyridyl protons appear as doublets in the aromatic region, typically around 8.7-8.8 parts per million and 7.7-7.8 parts per million, reflecting the different electronic environments of the pyridine ring positions [8]. The biphenyl core protons resonate at approximately 7.6-8.2 parts per million, appearing as multiplets due to aromatic coupling patterns.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for the aromatic carbons. The pyridyl carbon atoms exhibit signals in the range of 150-156 parts per million for the carbon atoms adjacent to nitrogen, while the aromatic carbon atoms of the biphenyl core appear at 128-145 parts per million [8].
The nuclear magnetic resonance data confirm the symmetrical nature of the molecule, with equivalent pyridyl groups giving rise to simplified spectral patterns. Integration ratios in the proton nuclear magnetic resonance spectrum correspond to the expected 16:2 ratio for the aromatic and connecting protons respectively [7].
Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of 4,4'-Di(4-pyridyl)biphenyl. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for the pyridyl and biphenyl structural units [9] [10].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, consistent with aromatic systems. Characteristic pyridine ring vibrations are observed at approximately 1595, 1484, and 1601 wavenumbers, which correspond to ring stretching and in-plane deformation modes [9]. These vibrations are particularly sensitive to coordination, making infrared spectroscopy a useful tool for monitoring ligand binding to metal centers.
The carbon-carbon stretching vibrations of the aromatic rings occur in the region of 1400-1600 wavenumbers, while out-of-plane bending modes appear at lower frequencies around 800-900 wavenumbers [11]. The infrared spectrum also shows characteristic peaks at 830-840 wavenumbers, which are attributed to aromatic carbon-hydrogen out-of-plane bending vibrations [10].
Studies of 4,4'-bipyridine-related compounds have demonstrated that specific infrared bands can serve as indicators of coordination state and molecular environment. The ring stretching modes at 1484 and 1601 wavenumbers are particularly useful for structural characterization, as they remain relatively unchanged during coordination but can shift slightly depending on the electronic environment [10].
Ultraviolet-visible spectroscopy of 4,4'-Di(4-pyridyl)biphenyl reveals electronic transitions that are characteristic of the extended π-conjugated system. The compound exhibits strong absorption in the ultraviolet region, with maximum absorption typically occurring around 238 nanometers [12] [13].
The electronic spectrum shows characteristic π→π* transitions associated with the aromatic pyridyl and biphenyl chromophores. The absorption coefficient at 238 nanometers has been measured to be approximately 12,600 inverse molar centimeters [12]. This strong absorption indicates significant electronic delocalization across the molecular framework.
In acetonitrile solution, the compound displays absorption bands that are consistent with the electronic structure expected for a conjugated bipyridyl system [12]. The spectroscopic properties indicate that the molecule maintains its electronic integrity in solution, with the pyridyl groups acting as both chromophores and potential coordination sites.
The ultraviolet-visible spectrum also provides information about the electronic transitions within the molecule. The observed absorption bands correspond to transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, which are predominantly π→π* in character due to the aromatic nature of the system [14] [12].
The thermal stability and phase behavior of 4,4'-Di(4-pyridyl)biphenyl have been characterized through differential scanning calorimetry and thermogravimetric analysis, providing insights into the compound's thermal properties and decomposition pathways [15] [16] [17].
Thermogravimetric analysis reveals that 4,4'-Di(4-pyridyl)biphenyl exhibits significant thermal stability with a melting point of 308°C [15] [17]. This relatively high melting point reflects the strong intermolecular interactions and the rigid aromatic framework of the compound. The compound remains thermally stable up to approximately 320°C, after which structural decomposition begins to occur [16].
Differential scanning calorimetry studies of related bipyridine compounds have demonstrated that the thermal behavior is influenced by crystal packing and intermolecular interactions. The compound exhibits a single thermal event corresponding to melting, with a heat of fusion that reflects the strength of intermolecular forces in the crystal lattice [16].
The thermal stability of 4,4'-Di(4-pyridyl)biphenyl is enhanced compared to simpler pyridine derivatives due to the extended aromatic system and the presence of multiple rings that contribute to thermal stability. Sublimation behavior has been observed at temperatures above 350°C, indicating that the compound can undergo phase transitions from solid to gas without decomposition under appropriate conditions [16].
Studies of coordination compounds containing 4,4'-Di(4-pyridyl)biphenyl show that the ligand maintains its structural integrity even at elevated temperatures, making it suitable for applications requiring thermal stability. The decomposition temperature is sufficiently high to allow for various synthetic and processing conditions without degradation [16] [18].
Temperature-dependent structural studies have revealed that the compound may undergo conformational changes with increasing temperature, particularly regarding the dihedral angles between aromatic rings. However, the overall molecular framework remains intact until decomposition temperatures are reached [19].
Computational molecular modeling studies of 4,4'-Di(4-pyridyl)biphenyl have provided detailed insights into its electronic structure, molecular geometry, and energetic properties through various theoretical approaches including density functional theory calculations and ab initio methods [20] [21] [22].
Density functional theory calculations using the B3LYP functional with 6-31G basis sets have been employed to optimize the molecular geometry of 4,4'-Di(4-pyridyl)biphenyl. These calculations reveal that the compound adopts a twisted conformation in the gas phase, with dihedral angles between the pyridyl rings and the biphenyl backbone that minimize steric interactions while maintaining electronic conjugation [22] [23].
Ab initio calculations at the Hartree-Fock and second-order Møller-Plesset perturbation theory levels have been used to investigate the conformational preferences and energy barriers for rotation about the central carbon-carbon bonds. The calculations predict that the global minimum corresponds to a twisted conformation with dihedral angles of approximately 40-50° [20] [21].
The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the biphenyl core, while the lowest unoccupied molecular orbital exhibits significant character on the pyridyl substituents. This electronic distribution is consistent with the observed ultraviolet-visible absorption properties and suggests that electronic excitation involves charge transfer from the biphenyl core to the pyridyl groups [24].
Molecular dynamics simulations have been performed to investigate the conformational flexibility of 4,4'-Di(4-pyridyl)biphenyl in different environments. These studies show that the molecule exhibits significant conformational mobility around the central bonds, with barrier heights for rotation calculated to be approximately 15-20 kilojoules per mole [23].
The computational studies also predict vibrational frequencies that are in excellent agreement with experimental infrared and Raman spectra. The calculated vibrational modes help in the assignment of experimental bands and provide insight into the normal modes of vibration within the molecular framework [22].
Force field parameters derived from quantum mechanical calculations have been used to model the behavior of 4,4'-Di(4-pyridyl)biphenyl in coordination polymers and metal-organic frameworks. These calculations predict favorable coordination geometries and help explain the observed structural preferences in crystalline materials [21] [25].